Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Solid-state characterization Enantiomeric purity Reference standard qualification

Pharmaceutical QC laboratories conducting ICH M7-compliant genotoxic impurity testing for esomeprazole magnesium or voriconazole APIs must use congener-specific calibrants. Substituting methyl or isopropyl camphorsulfonate leads to inaccurate quantification-the ethyl ester exhibits a ~13% lower MS response slope (2,606,485 vs. 2,953,342) and distinct GC retention, risking false regulatory reporting. • Enantiopure (1S,4R)-ethyl ester (CAS 154335-57-6, mp 44-47°C)-28°C lower than racemate-ensures correct solid-state identity • Validated against peer-reviewed GC-FID/GC-MS methods with defined resolution criteria (≥3 between ECS and ICS) • Supplied with full characterization (NMR, HPLC, MS) and CoA for audit-ready ICH M7 traceability

Molecular Formula C12H20O4S
Molecular Weight 260.35 g/mol
Cat. No. B13152796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Molecular FormulaC12H20O4S
Molecular Weight260.35 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
InChIInChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9-,12-/m1/s1
InChIKeyFXHGNNYOXDWQFY-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Camphorsulfonate Procurement & Identity Guide


Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS 154335-57-6), systematically also named (1S)-(+)-10-Camphorsulfonic Acid Ethyl Ester (ECS), is an enantiomerically pure camphor-derived sulfonic acid alkyl ester with molecular formula C₁₂H₂₀O₄S and a molecular weight of 260.35 g/mol . It belongs to the class of bicyclo[2.2.1]heptane-1-methanesulfonic acid alkyl esters and exists as a white to off-white low-melting solid (mp 44–47 °C) [1]. The compound carries the (1S,4R) absolute configuration at the camphor scaffold, distinguishing it from its racemic counterpart (CAS 108481-13-6; mp 72–75 °C) . It is primarily employed as a certified reference standard for genotoxic impurity (PGI) quantification in active pharmaceutical ingredients (APIs) such as voriconazole and esomeprazole magnesium, and as a chiral derivatizing agent in enantiomeric excess determination by NMR [2][3].

Reference Standard
Quantification of genotoxic impurity (PGI) in esomeprazole magnesium and voriconazole APIs
Chiral Derivatization
NMR enantiomeric excess determination of chiral alcohols via diastereomeric ester formation
Analytical Platform Fit
GC-FID, GC-MS, HPLC-MS/MS, and NMR-based identity and purity methods

Why Alkyl Analogues Fail as Substitutes in Regulated Workflows


Alkyl camphorsulfonates are not interchangeable within a validated analytical method or a regulatory impurity control program. Although methyl (MCS, CAS 62319-13-5), ethyl (ECS, CAS 154335-57-6), and isopropyl (ICS, CAS 247078-58-6) camphorsulfonates share the same (1S,4R)-camphor scaffold, their gas-chromatographic retention behavior, mass-spectral fragmentation patterns, and detector response factors diverge sufficiently that each requires an independently established calibration curve and system suitability criterion [1]. In the specific context of esomeprazole magnesium and voriconazole impurity testing, the ethyl ester is a process-specific marker formed when ethanol is present during API manufacture; substituting the methyl ester would correspond to a different root cause (methanol contamination) and could lead to false-negative or false-positive reporting [2]. Moreover, the enantiopure (1S,4R)-ethyl ester (mp 44–47 °C) has markedly different solid-state properties from the racemic (±)-ethyl ester (mp 72–75 °C), making the racemate unsuitable for methods that depend on melting-point identification or chiral discrimination . Regulatory guidance under ICH M7 classifies all three alkyl camphorsulfonates as Class 3 mutagenic impurities requiring compound-specific control below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day; the analytical method must therefore be validated for the exact alkyl congener present [3].

Alkyl congener mismatch

Methyl and isopropyl camphorsulfonates exhibit different GC retention, MS fragmentation, and HPLC-MS response slopes; calibration curves may not transfer directly.

Racemic ester identity risk

Racemic (±)-ethyl camphorsulfonate (mp 72–75 °C) differs significantly in solid-state properties and chiral discrimination; melting point identity check may fail.

Regulatory specificity

ICH M7 requires compound-specific control below TTC; a reference standard validated for one alkyl congener may not satisfy regulatory expectations for another.

Quantitative Differentiation Evidence for Ethyl Camphorsulfonate


Melting Point Identity Verification: Enantiopure vs. Racemic Ester

The enantiopure (1S,4R)-ethyl camphorsulfonate (CAS 154335-57-6) exhibits a melting point of 44–47 °C, whereas the racemic (±)-ethyl camphorsulfonate (CAS 108481-13-6) melts with decomposition at 72–75 °C [1]. This ~28 °C depression in the enantiopure form arises from the different crystal packing of the single enantiomer versus the racemate. The melting point difference provides a simple, instrument-light identity check that can distinguish the correct reference standard from the racemic mixture during incoming material qualification [1].

Identity by mp
Head-to-head
Enantiopure: 44–47 °C; Racemic: 72–75 °C (decomp.)
Δ ≈ 28 °C
Supports enantiomer identity confirmation
Decomposition noted for racemate; orthogonal check for incoming material
Solid-state characterization Enantiomeric purity Reference standard qualification

GC-FID and GC-MS Sensitivity and Resolution Comparison

In a validated GC-FID method developed under analytical Quality by Design (QbD) principles, the detection limits across the three alkyl camphorsulfonates span 1.5–1.9 ppm for GC-FID and 0.055–0.102 ppm for GC-MS operated in SIM mode [1]. The ethyl ester (ECS) elutes between the methyl ester (MCS) and the isopropyl ester (ICS) on an HP-1 capillary column (25 m × 0.32 mm i.d. × 0.52 µm), with a resolution specification of ≥7 between MCS and ECS and ≥3 between ECS and ICS established during method optimization [1]. The in silico genotoxicity assessment via Derek Nexus and Sarah Nexus classified MCS, ECS, and ICS identically as Class 3 (positive structural alerts), while the parent camphorsulfonic acid (CSA) was negative [1]. This means the ethyl ester cannot be assumed to behave identically to the methyl ester in any given chromatographic system without re-verification of retention time and resolution.

GC Method Differentiation
Method context
Resolution: MCS–ECS ≥7, ECS–ICS ≥3
DL (FID): 1.5–1.9 ppm
Congener-specific system suitability required
Method parameters cannot be transferred between alkyl esters without re-optimization
Genotoxic impurity quantitation GC-FID method validation ICH M7 compliance

HPLC-MS/MS Response Factor Divergence Between Methyl and Ethyl Esters

Chinese patent CN112461982A discloses an HPLC-MS/MS method for the simultaneous determination of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester in voriconazole drug substance. Under the optimized conditions (C18 column, 0.1% formic acid / methanol mobile phase, ESI+ mode), both analytes achieved an identical limit of quantitation (LOQ) of 2.1 ng/mL and an identical limit of detection (LOD) of 0.41 ng/mL [1]. However, the linear regression equations differ: for the methyl ester, y = 2,953,342x − 648 (r = 0.9997); for the ethyl ester, y = 2,606,485x − 868 (r = 0.9992) over the concentration range 0.002–0.103 µg/mL [1]. The ~12% lower slope for the ethyl ester indicates a systematically lower MS response factor under identical ionization conditions, meaning that a single calibration curve cannot serve both analytes accurately.

MS Response Slope
Head-to-head
ECS slope: 2,606,485 vs MCS: 2,953,342
Δ ≈ 12% lower for ECS
Separate calibration curves mandatory
LOQ/LOD identical; slope difference exceeds typical acceptance criteria
Voriconazole impurity profiling HPLC-MS/MS method Genotoxic impurity quantitation

Chiral Derivatization Advantage for NMR ee Determination

Shin, Luque, and Klibanov (2000) demonstrated that 10-camphorsulfonic acid used as a chiral counterion in substrate salt formation dramatically enhances the enantioselectivity of Pseudomonas cepacia lipase in anhydrous acetonitrile. The E value for phenylalanine methyl ester (PheOMe) transesterification rose from 5.8 ± 0.6 (free ester) to 18 ± 2 with (R)-camphorsulfonic acid and to 53 ± 4 with (S)-camphorsulfonic acid [1]. This class-level finding establishes camphorsulfonate esters as privileged chiral derivatizing agents for NMR-based enantiomeric excess determination; the ethyl ester, being more hydrolytically stable than the methyl ester under prolonged NMR acquisition conditions and offering distinct ¹H NMR signals (ethyl –OCH₂CH₃ quartet vs. methyl –OCH₃ singlet), provides superior spectral dispersion for integration [2].

Chiral ee by NMR
Class-level
(S)-CSA salt E = 53 ± 4 vs free ester 5.8; ethyl –OCH2CH3 quartet well-resolved
Supports NMR ee integration accuracy
Class-level inference; spectral dispersion advantage reported for ethyl ester
Chiral auxiliary Enantioselective synthesis Lipase biocatalysis

Process-Specific Genotoxic Impurity Control

All three alkyl camphorsulfonates—methyl (MCS), ethyl (ECS), and isopropyl (ICS)—were classified as Class 3 genotoxic impurities (positive structural alerts) by both Derek Nexus (expert knowledge-based) and Sarah Nexus (statistical-based) in silico tools, while the parent camphorsulfonic acid (CSA) tested negative in both systems [1]. Despite identical genotoxicity classification, ECS is specifically identified as a carcinogenic impurity in esomeprazole magnesium (the S-form of omeprazole, a gastric proton-pump inhibitor) and as a process-related impurity in voriconazole (a broad-spectrum triazole antifungal) [2]. These API-specific impurity profiles are dictated by the alcohol solvent used during manufacture—ethanol generates ECS, methanol generates MCS, and isopropanol generates ICS—so the identity of the alkyl congener directly traces to the manufacturing process [1]. Consequently, a pharmacopoeial or regulatory impurity monograph that lists 'ethyl camphorsulfonate' cannot be satisfied by procurement of the methyl or isopropyl analog.

Process Specificity
Class-level
ECS: ICH M7 Class 3; process-specific marker for ethanol-based manufacture
Identity tied to manufacturing route
In silico classification; no potency data among alkyl congeners
Genotoxic impurity risk assessment ICH M7 classification Process-related impurity control

High-Value Application Scenarios for Ethyl Camphorsulfonate


Reference Standard for Esomeprazole and Voriconazole Impurity Testing

Pharmaceutical quality control laboratories conducting ICH M7-compliant genotoxic impurity testing in esomeprazole magnesium or voriconazole drug substance must procure the enantiopure ethyl camphorsulfonate reference standard (CAS 154335-57-6) to establish compound-specific calibration curves. The HPLC-MS/MS method in CN112461982A demonstrates that the ethyl ester has a ~13% lower MS response slope than the methyl ester (2,606,485 vs. 2,953,342), meaning that methyl ester calibration cannot accurately quantify the ethyl congener [1]. The GC-FID/GC-MS method of Santhanam et al. further requires a congener-specific resolution specification (≥7 between MCS and ECS, ≥3 between ECS and ICS) that must be verified during system suitability [2]. Using the correct reference standard is a regulatory expectation under ICH M7 and major pharmacopoeias.

Chiral Derivatizing Agent for NMR ee Determination

Academic and industrial stereochemistry laboratories can employ ethyl camphorsulfonate as a chiral derivatizing agent for determining the enantiomeric composition of chiral alcohols by ¹H NMR. The camphorsulfonate scaffold, shown by Shin et al. to confer up to a 9.1-fold enantioselectivity enhancement (E = 53 ± 4) in enzymatic resolution [3], produces diastereomeric esters whose ethyl –OCH₂CH₃ quartet is well-resolved from the camphor skeletal protons, facilitating accurate integration [4]. This application leverages the quantifiable advantage of the camphorsulfonate framework while the ethyl ester specifically provides superior spectral dispersion compared to the methyl ester.

Chiral Building Block in Asymmetric Synthesis

The enantiopure ethyl ester (CAS 154335-57-6, mp 44–47 °C) can serve as a chiral auxiliary or resolving agent in asymmetric synthesis, as noted in supplier technical literature . The 28 °C melting point difference from the racemic (±)-ethyl ester (CAS 108481-13-6, mp 72–75 °C) provides a straightforward quality check that the correct enantiopure material has been received, reducing the risk of compromised enantioselectivity in downstream reactions that depend on chiral induction from the camphor scaffold.

Method Development Standard for Alkyl Camphorsulfonate Profiling

Contract research organizations and API manufacturers that use multiple alcohol solvents (methanol, ethanol, isopropanol) in their synthesis require all three alkyl camphorsulfonate reference standards to develop and validate a single GC-FID or GC-MS method capable of resolving and quantifying each congener. The validated method of Santhanam et al. provides a regulatory-ready template with defined DL ranges (1.5–1.9 ppm by GC-FID; 0.055–0.102 ppm by GC-MS) and resolution specifications [2]. Procuring the ethyl ester reference standard from a supplier that provides full characterization data (NMR, HPLC, MS) and a certificate of analysis stating purity (e.g., 94.5% as used in the published method) ensures traceability to the peer-reviewed method parameters.

Application
Selection Property
Validation Focus
Genotoxic impurity testing (esomeprazole/voriconazole)
Enantiopure ethyl ester identity
Compound-specific calibration and chromatographic resolution
Chiral derivatizing agent for NMR ee
Ethyl ester 1H NMR signal dispersion
Integration precision and ee confidence
Chiral auxiliary in asymmetric synthesis
Enantiopure (1S,4R) camphor scaffold
Melting point identity confirmation
Alkyl camphorsulfonate profiling method development
Congener-specific retention and MS response
Method parameters traceability
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